molecular formula C19H20N2O3S2 B14671255 N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine CAS No. 42568-21-8

N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine

Cat. No.: B14671255
CAS No.: 42568-21-8
M. Wt: 388.5 g/mol
InChI Key: UWCCSCIBWZBUJH-ZDUSSCGKSA-N
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Description

N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine is a novel compound that incorporates the phenothiazine moiety, which is known for its diverse range of biological activities. Phenothiazine derivatives have been extensively studied due to their medicinal properties, including antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine typically involves the reaction of chloroacetic acid with thiourea to form a white precipitate. This mixture is then cooled, and hydrochloric acid is added slowly. The reaction mixture is heated to 80°C for 12 hours, followed by cooling to room temperature. Water is added to the crude substance, and dichloromethane is used to extract the raw ingredient .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine undergoes various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phenothiazine moiety to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other phenothiazine derivatives.

    Biology: Studied for its potential as an antioxidant and anticancer agent.

    Medicine: Investigated for its antipsychotic and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine is unique due to its incorporation of the L-methionine moiety, which may enhance its biological activity and specificity compared to other phenothiazine derivatives.

Properties

CAS No.

42568-21-8

Molecular Formula

C19H20N2O3S2

Molecular Weight

388.5 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[(2-oxo-2-phenothiazin-10-ylethyl)amino]butanoic acid

InChI

InChI=1S/C19H20N2O3S2/c1-25-11-10-13(19(23)24)20-12-18(22)21-14-6-2-4-8-16(14)26-17-9-5-3-7-15(17)21/h2-9,13,20H,10-12H2,1H3,(H,23,24)/t13-/m0/s1

InChI Key

UWCCSCIBWZBUJH-ZDUSSCGKSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Canonical SMILES

CSCCC(C(=O)O)NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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